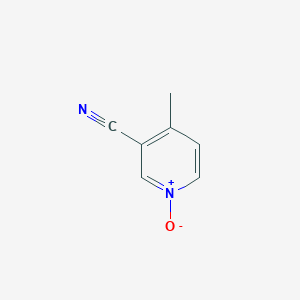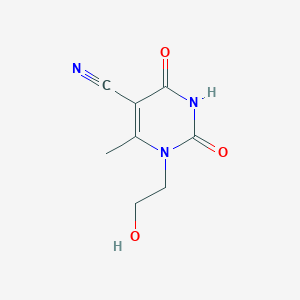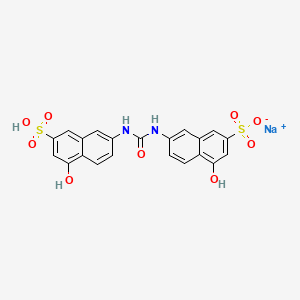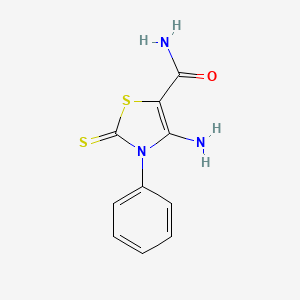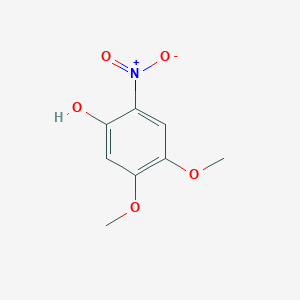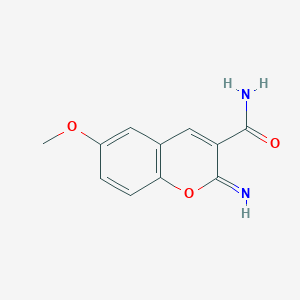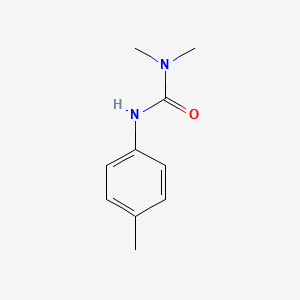
Picolinic acid, 5-(p-chlorophenoxy)-
Vue d'ensemble
Description
Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a pyridine carboxylate metabolite of tryptophan and acts as an anti-infective and immunomodulator .
Synthesis Analysis
Picolinic acid is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate . A study has demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .Molecular Structure Analysis
Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .Chemical Reactions Analysis
Picolinic acid has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction . It has also been shown to be involved in the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes .Physical And Chemical Properties Analysis
Picolinic acid is a white to tan crystalline solid with a melting point of 136 to 138 °C . It is slightly soluble (0.41%) in water .Applications De Recherche Scientifique
Chemical Properties and Identification
“5-(4-chlorophenoxy)pyridine-2-carboxylic acid” is a chemical compound with the CAS Number: 72133-24-5. It has a molecular weight of 249.65 and its IUPAC name is 5-(4-chlorophenoxy)-2-pyridinecarboxylic acid . It is typically stored at room temperature and appears as a powder .
2. Use as a Catalyst in Organic Synthesis One of the significant applications of “5-(4-chlorophenoxy)pyridine-2-carboxylic acid” is its use as a catalyst in organic synthesis. For instance, it has been used as an efficient catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction involves aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, and it produces pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .
Role in Green Chemistry
The compound plays a crucial role in green chemistry. It has been used in the green synthesis of pyrazolo[3,4-b]quinolinones . This process is considered green due to the use of a bioproduct as a catalyst, which reduces chemical waste and reaction time .
Potential Biological Applications
While specific biological applications of “5-(4-chlorophenoxy)pyridine-2-carboxylic acid” are not mentioned in the search results, related compounds such as pyridine-2-carboxylic acid have been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body . Therefore, it’s plausible that “5-(4-chlorophenoxy)pyridine-2-carboxylic acid” may have similar biological applications, but further research would be needed to confirm this.
Safety and Handling
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, and several precautionary statements for safe handling .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-chlorophenoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-1-3-9(4-2-8)17-10-5-6-11(12(15)16)14-7-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHAQWAUXWKINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222443 | |
| Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinic acid, 5-(p-chlorophenoxy)- | |
CAS RN |
72133-24-5 | |
| Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinic acid, 5-(p-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




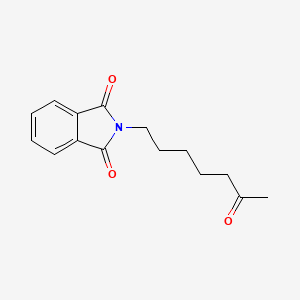
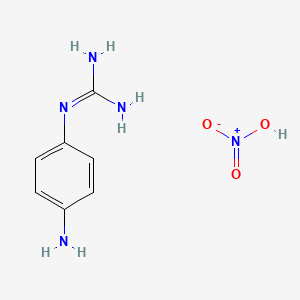
methyl}amino)benzoic acid](/img/structure/B3056454.png)

